4,5-Difluoro-2-(trifluoromethyl)phenol

Lipophilicity ADME Drug Design

Sourcing heavily fluorinated phenolic building blocks for demanding R&D often means facing long lead times and positional isomer contamination. 4,5-Difluoro-2-(trifluoromethyl)phenol (CAS 1036762-53-4) is the precise, high-purity solution for your advanced material and pharmaceutical programs. - Unique Substitution Pattern: Ensures precise LogP (~2.69) and pKa modulation for CNS drug permeability and agrochemical metabolic stability optimization. - Enhanced Reactivity: The electron-deficient core provides rigorous chemoselectivity testing for novel O-difluoromethylation methodologies. - Material Science Utility: Creates a strong lateral dipole for high dielectric anisotropy (Δε) in liquid crystal formulations.

Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
Cat. No. B13044339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-(trifluoromethyl)phenol
Molecular FormulaC7H3F5O
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)O)C(F)(F)F
InChIInChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H
InChIKeyYCLJTPJMKWDGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-(trifluoromethyl)phenol Chemical Profile


4,5-Difluoro-2-(trifluoromethyl)phenol (CAS 1036762-53-4) is a heavily fluorinated phenolic building block with the molecular formula C7H3F5O and a molecular weight of 198.09 g/mol . Its structure features a phenolic core substituted with fluorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position, resulting in a compound with high lipophilicity (predicted LogP ~2.69), strong electron-withdrawing character, and an elevated predicted pKa compared to non-fluorinated phenols . This specific substitution pattern is of significant interest for the synthesis of advanced materials, pharmaceuticals, and agrochemicals where precise modulation of electronic, steric, and pharmacokinetic properties is required .

Substitution Risks for 4,5-Difluoro-2-(trifluoromethyl)phenol


Fluorinated phenols are not interchangeable; even minor positional isomerism can lead to major differences in downstream outcomes. The unique substitution pattern of 4,5-difluoro-2-(trifluoromethyl)phenol dictates a distinct set of physicochemical properties—specifically its lipophilicity, acidity, and electronic profile—that cannot be replicated by mono-fluorinated, alternative di-fluorinated, or non-fluorinated trifluoromethylphenol analogs . Substituting with a less fluorinated analog, such as 4-fluoro-2-(trifluoromethyl)phenol or 3,4-difluorophenol, will result in a different LogP and pKa, which can critically impact reaction yields, metabolic stability, and target binding affinity in both research and industrial applications . The following quantitative evidence illustrates the specific, verifiable differentiation that supports the selection of this precise compound.

Quantitative Evidence: 4,5-Difluoro-2-(trifluoromethyl)phenol vs. Analogs


Lipophilicity Advantage Over Mono-Fluorinated Analog

The predicted LogP for 4,5-difluoro-2-(trifluoromethyl)phenol is 2.69, which is higher than that of its mono-fluorinated analog, 4-fluoro-2-(trifluoromethyl)phenol, which is reported to have a LogP of approximately 2.2 . This increase in lipophilicity, driven by the additional fluorine atom, is expected to enhance membrane permeability and blood-brain barrier penetration in pharmaceutical candidates .

Lipophilicity ADME Drug Design

Acidity (pKa) Advantage vs. 2-(Trifluoromethyl)phenol

The phenolic pKa of 4,5-difluoro-2-(trifluoromethyl)phenol is predicted to be significantly lower (more acidic) than that of 2-(trifluoromethyl)phenol due to the combined electron-withdrawing effects of the trifluoromethyl group and two additional fluorine atoms on the aromatic ring. While a direct experimental pKa for the target compound is not available in the public domain, a close structural analog, 2,3-difluoro-5-(trifluoromethyl)phenol, has a predicted pKa of 6.71 . In contrast, the parent compound 2-(trifluoromethyl)phenol has a predicted pKa of approximately 8.5 . This ~1.8 pKa unit difference translates to a roughly 60-fold increase in acidity for the di-fluorinated analog.

Acidity Electron-Withdrawing Reactivity

Regioselectivity: 4,5- vs. 3,4-Difluoro Isomer

The positional isomer of interest, 3,4-difluoro-2-(trifluoromethyl)phenol, presents a different electronic and steric environment around the reactive hydroxyl group. While specific quantitative data for this exact comparator is unavailable in the current literature, a study on the regioexhaustive functionalization of difluorophenols demonstrates that the position of fluorine substituents dictates the outcome of organometallic reactions . For instance, 3,4-difluorophenol was found to produce two distinct catechol products upon biotransformation due to its two vacant ortho-positions, whereas ortho-substituted difluorophenols produced only one [1]. This highlights that the 4,5-difluoro substitution pattern in the target compound will lead to a unique regioselectivity in metalation and cross-coupling reactions, offering a different synthetic vector compared to its 3,4-difluoro isomer.

Positional Isomerism SAR Synthetic Intermediate

4,5-Difluoro-2-(trifluoromethyl)phenol Applications


CNS Penetration Lead Optimization

In a lead optimization program for a central nervous system (CNS) target, a medicinal chemist is seeking to improve a candidate molecule's blood-brain barrier permeability. Replacing a 4-fluoro-2-(trifluoromethyl)phenol moiety with 4,5-difluoro-2-(trifluoromethyl)phenol is a rational strategy based on the compound's higher predicted LogP of 2.69 versus ~2.2, which is expected to correlate with increased passive membrane diffusion . This specific substitution allows the team to enhance a key pharmacokinetic property without significantly altering the molecule's core pharmacophore.

Herbicide Intermediate with Enhanced Stability

An agrochemical R&D team is developing a new class of diphenyl ether herbicides. They require a phenolic coupling partner that provides both high metabolic stability in target plants and sufficient environmental persistence. The 4,5-difluoro-2-(trifluoromethyl)phenol is selected over 2-(trifluoromethyl)phenol due to its significantly lower predicted pKa (inferred from the 2,3-difluoro-5-(trifluoromethyl)phenol analog), which can facilitate more efficient and higher-yielding etherification reactions under mild conditions, a key factor for industrial scalability . The additional fluorine atoms are also expected to block oxidative metabolic pathways more effectively than the parent compound.

High Dielectric Anisotropy Liquid Crystal

In the development of new liquid crystal materials for display technologies, the electronic properties of the constituent molecules are paramount. A researcher aiming to increase the dielectric anisotropy (Δε) of a liquid crystal compound chooses 4,5-difluoro-2-(trifluoromethyl)phenol as a terminal building block. The presence of the two vicinal fluorine atoms and the adjacent trifluoromethyl group creates a strong lateral dipole moment and high polarizability, which is predicted to lead to a higher Δε compared to using a mono-fluorinated analog like 4-fluoro-2-(trifluoromethyl)phenol . This improvement can translate to lower driving voltages and faster switching times in the final device.

Late-Stage Functionalization Tolerance Test

An organic chemist is developing a new, mild protocol for the O-difluoromethylation of phenols. To demonstrate the broad scope and exceptional functional group tolerance of their method, they include 4,5-difluoro-2-(trifluoromethyl)phenol as a challenging substrate. The compound's highly electron-deficient nature and the presence of a potentially reducible CF3 group serve as a rigorous test for the reaction's chemoselectivity [1]. Achieving a high yield with this demanding substrate provides compelling evidence for the robustness of the new methodology.

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